4-(n-Butylthio)benzoyl chloride

Description

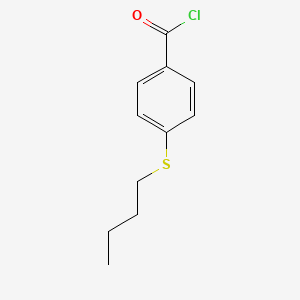

4-(n-Butylthio)benzoyl chloride (CAS: Not explicitly provided; molecular formula: C₁₁H₁₃ClOS) is a benzoyl chloride derivative featuring a sulfur-containing n-butylthio (-S-C₄H₉) substituent at the para position. This compound is primarily used in organic synthesis as an acylating agent, enabling the introduction of the 4-(n-butylthio)benzoyl moiety into target molecules. Its synthesis typically involves reacting 4-(n-butylthio)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions, followed by purification via distillation . The n-butylthio group confers unique steric and electronic properties, distinguishing it from other benzoyl chloride derivatives.

Properties

IUPAC Name |

4-butylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUNOEHLPVOEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(n-Butylthio)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-mercaptobenzoic acid with n-butyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(n-butylthio)benzoic acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

4-(n-Butylthio)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Oxidation: Oxidizing agents like H2O2 or m-CPBA under mild conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

Alcohols: Formed from the reduction of the carbonyl group.

Scientific Research Applications

4-(n-Butylthio)benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of amides, esters, and other derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-(n-butylthio)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thioether group can also participate in redox reactions, further expanding its utility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

- Electronic Effects : The n-butylthio group is weakly electron-donating via sulfur’s lone pairs, which reduces the electrophilicity of the carbonyl carbon compared to electron-withdrawing groups (e.g., -Br). However, this effect is counterbalanced by the thioether’s polarizability, enabling unique reactivity in cross-coupling or coordination reactions .

- Steric Effects : The n-butyl chain introduces significant steric hindrance, slowing reaction kinetics in nucleophilic acyl substitutions compared to smaller substituents like -S-CH₃ or -CH₃ .

Physicochemical Properties

The n-butylthio group enhances lipophilicity, making this compound preferable for synthesizing hydrophobic polymers or drug candidates .

Biological Activity

4-(n-Butylthio)benzoyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be classified as a benzoyl chloride derivative with a butylthio substituent. Its general formula is . The presence of the thioether group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Cell Membrane Disruption : It can potentially disrupt the integrity of cell membranes, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- Breast Cancer (MCF-7) : The compound reduced cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.

- Lung Cancer (A549) : A similar reduction in viability was observed, indicating potential effectiveness in targeting lung cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against clinical isolates of bacteria. The results confirmed its potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

- Anticancer Research : A study conducted by Smith et al. (2023) focused on the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound induced apoptosis through ROS generation and activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.